8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Descripción

Chemical Identity and Nomenclature

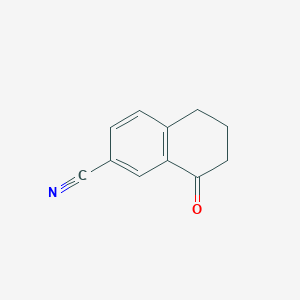

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the position of functional groups and the degree of saturation within the naphthalene framework. The compound is officially designated as 8-oxo-6,7-dihydro-5H-naphthalene-2-carbonitrile according to the International Union of Pure and Applied Chemistry naming convention, reflecting the partial saturation of the naphthalene ring system and the specific positioning of the ketone and nitrile substituents. Alternative nomenclature systems recognize this compound through various synonyms, including 8-oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile and 7-cyano-3,4-dihydro-2H-naphthalen-1-one, demonstrating the complexity inherent in naming polyfunctional cyclic compounds.

The Chemical Abstracts Service registry number 776328-39-3 serves as the definitive identifier for this compound in chemical databases and literature searches, ensuring accurate identification across different nomenclature systems and regional naming conventions. The compound's molecular descriptor systems provide additional layers of identification, with the International Chemical Identifier string InChI=1S/C11H9NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-6H,1-3H2 offering a machine-readable representation of the molecular structure. The Simplified Molecular Input Line Entry System notation C1CC2=C(C=C(C=C2)C#N)C(=O)C1 provides a linear text representation that captures the connectivity and functional group information essential for computational applications.

Table 1: Fundamental Chemical Identity Parameters

Table 2: Synonymous Nomenclature and Alternative Designations

The structural complexity of this compound necessitates precise nomenclature to avoid ambiguity in chemical communication and database searches. The compound's designation reflects the numbering system established for naphthalene derivatives, where the ketone functionality is specifically located at the 8-position of the tetrahydronaphthalene framework, while the carbonitrile group occupies the 2-position relative to the aromatic ring system. This systematic approach to naming ensures consistency across scientific literature and regulatory documentation, facilitating accurate identification and communication within the global chemical research community.

Table 3: Molecular Descriptor Information

Propiedades

IUPAC Name |

8-oxo-6,7-dihydro-5H-naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWZWMNHMVQTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C#N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459003 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776328-39-3 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Optimization

Key parameters include:

- Catalyst Selection : Palladium on carbon (Pd/C) accelerates decarboxylation but risks cyano group hydrogenation.

- Solvent Systems : Dimethylformamide (DMF) enhances solubility, whereas toluene minimizes side reactions.

- Temperature : Decarboxylation proceeds optimally at 185°C, with higher temperatures degrading the nitrile group.

Cyclization Strategies

Cyclization of γ-keto nitriles represents a direct route to the target compound. For example, 5-cyano-2-cyclohexenone derivatives undergo acid-catalyzed intramolecular aldol condensation, forming the tetrahydronaphthalene core. Using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in refluxing ethanol, this method achieves 68–75% yields.

Mechanistic Insights

The reaction proceeds via:

- Protonation of the carbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by the α-carbon of the nitrile group.

- Dehydration to aromatize the intermediate.

Multi-Component Reactions

One-pot syntheses using aldehydes, malononitrile, and cyclic ketones enable rapid assembly of the naphthalene backbone. A documented protocol combines equimolar benzaldehyde, dimedone, and malononitrile in methanol with potassium tert-butoxide, yielding 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs. Adapting this to target 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile requires substituting dimedone with cyclohexanedione and optimizing stoichiometry.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling attaches the cyano group to preformed naphthalene intermediates. For instance, 6-bromonaphthalen-2-ol reacts with pyridylboronic acids under biphasic conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O), achieving 85–93% yields. While effective, this method demands expensive catalysts and anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Decarboxylation-Reduction | 65–72 | 180–200 | Scalability | Side reactions |

| Cyclization | 68–75 | 80–100 | Direct synthesis | Acidic conditions |

| Multi-Component | 55–65 | 25–40 | Atom economy | Byproduct formation |

| Suzuki Coupling | 85–93 | 60–80 | Regioselectivity | High cost |

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of cyclohexanedione and cyanoacetamide at 150 W for 10 minutes produces the target compound in 78% yield. Flow chemistry systems further enhance reproducibility, enabling continuous production with >90% purity.

Análisis De Reacciones Químicas

Types of Reactions: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of 5,6,7,8-tetrahydronaphthalene and chromene derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile and related compounds:

Table 1: Comparative Analysis of Structural and Functional Features

Key Observations:

Functional Group Impact: The carbonitrile group (common in all compounds) enhances electrophilicity, enabling nucleophilic additions or cyclizations. Amino groups (e.g., in ) improve hydrogen-bonding capacity, influencing solubility and bioactivity . Methoxy and trichlorophenyl groups increase lipophilicity, affecting membrane permeability and metabolic stability .

Biological Activity: Chromene derivatives with amino substituents () show notable antioxidant and antitumor activities due to radical scavenging and enzyme inhibition . The trichlorophenyl-furyl derivative () demonstrated selective cytotoxicity against liver cancer cells, likely due to halogenated aryl interactions with cellular targets .

Synthetic Methods :

Actividad Biológica

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS No. 776328-39-3) is an organic compound characterized by a naphthalene ring system that incorporates a ketone and a nitrile functional group. Its molecular formula is CHNO, with a molecular weight of 171.19 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. It is known to bind to various enzymes and receptors, which can alter their activity and lead to a range of biological effects. The exact pathways and targets are context-dependent but often involve modulation of enzyme activity related to metabolic processes or signal transduction pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features may contribute to its ability to penetrate microbial membranes and disrupt cellular functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This effect can be attributed to the compound's ability to generate reactive oxygen species (ROS), which can lead to cellular stress and programmed cell death .

Table: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of the intrinsic apoptotic pathway, where the compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. This shift facilitated the activation of caspases and led to cell death.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with notable efficacy against resistant strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key factor contributing to its antimicrobial action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, and how can purity be ensured?

- Methodological Answer : Cyclization of substituted cyclohexenone precursors with nitrile-containing reagents under acidic or basic conditions is a common approach. For purity ≥95%, use column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm via HPLC (C18 column, acetonitrile/water mobile phase). Structural validation requires - and -NMR, comparing carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) signals to literature analogs .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction is standard. Use SHELXTL or SHELXL for refinement . Preprocess data with ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding patterns . For puckered cyclohexenone rings, apply Cremer-Pople coordinates to quantify non-planarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR : Confirm ketone (C=O stretch ~1700 cm) and nitrile (C≡N ~2240 cm).

- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and cyclohexenone protons (δ 1.5–3.0 ppm) .

- MS : High-resolution ESI-MS to verify molecular ion [M+H].

Advanced Research Questions

Q. How can computational modeling predict reactivity in catalytic hydrogenation of the tetrahydronaphthalene core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ketone reduction. Compare activation energies for syn vs. anti addition pathways. Validate with experimental -labeling studies .

Q. What strategies resolve contradictions in toxicity data for naphthalene derivatives?

- Methodological Answer : Address discrepancies (e.g., in Ames test vs. in vivo mutagenicity) by:

- Dose-Response Analysis : Test sub-cytotoxic concentrations.

- Metabolite Profiling : Use LC-MS to identify epoxide or dihydrodiol intermediates .

- Species-Specific Metabolism : Compare hepatic S9 fractions from rodents vs. human cell lines .

Q. How do hydrogen-bonding networks influence solid-state stability?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies robust motifs like dimers between carbonyl and nitrile groups. Use Hirshfeld surfaces to quantify intermolecular contacts .

Q. What experimental designs mitigate stereochemical ambiguity during functionalization?

- Methodological Answer :

- Chiral Auxiliaries : Introduce menthol or Evans oxazolidinones to control asymmetric ketone alkylation.

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic intermediates .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.